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Compound of Interest

Compound Name: p-Bromophenyl i-propyl sulfoxide

Cat. No.: B8099807

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available solubility data for p-bromophenyl i-propyl
sulfoxide. Despite a comprehensive search of scientific literature and chemical databases, no
specific quantitative solubility data for p-bromophenyl i-propyl sulfoxide in any solvent has
been publicly reported. This document, therefore, aims to provide relevant context through the
physicochemical properties of analogous compounds and outlines established methodologies
for determining solubility, which can be applied to the target compound.

Introduction to Aryl Alkyl Sulfoxides

Aryl alkyl sulfoxides are a class of organosulfur compounds characterized by a sulfoxide group
bonded to both an aryl and an alkyl group. These compounds are of significant interest in
medicinal chemistry and materials science due to their chiral nature and potential biological
activity. The solubility of these compounds is a critical parameter, influencing their
bioavailability, formulation, and efficacy in various applications. The structure of p-
bromophenyl i-propyl sulfoxide, featuring a polar sulfoxide group and nonpolar aromatic and
isopropyl moieties, suggests a complex solubility profile that will be highly dependent on the
nature of the solvent.

Physicochemical Properties of Structurally Related
Compounds
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In the absence of direct data for p-bromophenyl i-propyl sulfoxide, examining the properties
of similar molecules can provide valuable insights into its expected solubility behavior.

Table 1: Physicochemical Properties of Related Aryl Sulfoxides

Molecular ) .
Compound Molecular . Melting Point
Weight ( g/mol Notes
Name Formula ) (°C)
The methyl
analog of the
target
p-Bromophenyl compound. The
, CsH7BrOS 219.10 73-75 _ ,
methyl sulfoxide melting point
suggests itis a
solid at room
temperature.[1]
Synthesis
o procedure
Not explicitly )
mentions
stated, but o
()-(-)-methyl p- . purification from
purified by
bromophenyl C7H7BrOS 219.10 o hot ethanol,
) recrystallization o
sulfoxide indicating some
from ethanol and N
o solubility at
sublimation.
elevated
temperatures.[2]
(+/-)-2-
bromophenyl 4- N A related diaryl
C13H11BrOS 295.19 Not specified )
methylphenyl sulfoxide.
sulfoxide

The solid nature of the closely related p-bromophenyl methyl sulfoxide at room temperature
suggests that p-bromophenyl i-propyl sulfoxide is also likely to be a solid with limited
aqueous solubility. The presence of the larger, more hydrophobic isopropy! group in place of
the methyl group may further decrease its solubility in polar solvents like water.
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General Solubility Characteristics of Sulfoxides

Sulfoxides are polar molecules due to the S=0 bond and possess a lone pair of electrons on
the sulfur atom, allowing them to act as hydrogen bond acceptors. Dimethyl sulfoxide (DMSO),
the simplest sulfoxide, is a powerful polar aprotic solvent, miscible with a wide range of organic
solvents and water. This general characteristic suggests that p-bromophenyl i-propyl
sulfoxide will likely exhibit good solubility in polar aprotic solvents. Its solubility in nonpolar
solvents will be influenced by the aryl and isopropyl groups, while its solubility in protic solvents
will be affected by its ability to form hydrogen bonds.

Experimental Protocols for Solubility Determination

Standard methods for determining the solubility of a compound like p-bromophenyl i-propyl
sulfoxide involve establishing equilibrium between the dissolved and undissolved solid in a
given solvent at a specific temperature.

Equilibrium Shake-Flask Method

This is the gold standard for thermodynamic solubility determination.

Workflow for the Shake-Flask Method

Sample Preparation Equilibration Analysis

Add excess solid p-bromophenyl Seal vial and place in a Agitate for a defined period Filter the suspension to Analyze the concentration of the
i-propyl sulfoxide to solvent shaker bath at constant temperature (e.g., 24-72 hours) to reach equilibrium remove undissolved solid filtrate by a suitable method (e.g., HPLC, UV-Vis)

Click to download full resolution via product page
Caption: Workflow of the equilibrium shake-flask solubility determination method.
Methodology:

e Preparation: An excess amount of solid p-bromophenyl i-propyl sulfoxide is added to a
known volume of the solvent in a sealed container.
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» Equilibration: The mixture is agitated at a constant temperature for a sufficient period
(typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and

undissolved solute.

o Separation: The saturated solution is separated from the excess solid by filtration or
centrifugation. Care must be taken to avoid temperature changes during this step.

e Quantification: The concentration of p-bromophenyl i-propyl sulfoxide in the clear
supernatant is determined using a validated analytical technique, such as High-Performance
Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

High-Throughput Screening (HTS) Methods

For rapid assessment of solubility, particularly in drug discovery settings, kinetic solubility
methods are often employed.

Logical Flow for Kinetic Solubility Assay
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Stock Solution

Prepare a concentrated stock solution of
p-bromophenyl i-propyl sulfoxide in DMSO

Dilution & Precipitation

Add the stock solution to an
aqueous buffer and mix

!

Incubate for a short period
(e.g., 1-2 hours)

Measurement

Measure the turbidity (nephelometry) or
analyze the supernatant concentration (HPLC, UV-Vis)

Click to download full resolution via product page
Caption: Logical flow of a typical kinetic solubility measurement.
Methodology:

e Stock Solution: A high-concentration stock solution of the compound is prepared in a strong
organic solvent, typically DMSO.

« Dilution: A small aliquot of the stock solution is added to an aqueous buffer.

» Precipitation and Measurement: The solution is incubated for a short period, and the
concentration of the compound that remains in solution after any precipitation has occurred
is measured. This can be done by detecting the turbidity of the solution (nephelometry) or by
analyzing the clear supernatant after centrifugation.
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Signaling Pathways

There is currently no information available in the scientific literature describing the involvement
of p-bromophenyl i-propyl sulfoxide in any specific signaling pathways.

Conclusion

While direct, quantitative solubility data for p-bromophenyl i-propyl sulfoxide remains elusive
in the public domain, an informed estimation of its solubility characteristics can be made based
on the properties of analogous compounds. It is anticipated to be a solid at room temperature
with limited aqueous solubility but better solubility in polar aprotic organic solvents. For
researchers and drug development professionals requiring precise solubility values, the
experimental protocols outlined in this guide, particularly the shake-flask method, are
recommended for generating reliable data. Further research is necessary to fully characterize
the physicochemical properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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